molecular formula C20H20O4 B600248 Calopocarpin CAS No. 53802-77-0

Calopocarpin

Cat. No.: B600248
CAS No.: 53802-77-0
M. Wt: 324.4 g/mol
InChI Key: CYXCYFYWIZXENQ-JXFKEZNVSA-N
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Description

Calopocarpin is a natural product isolated from the bark of the Etoac tree in Gabon. It is a cristacarpin that belongs to the genus abyssinone. The compound has shown radical scavenging activity and may have anticancer effects. This compound is also a precursor of the isoflavones genistein and daidzein, which are found in soybeans .

Preparation Methods

Calopocarpin can be synthesized through various synthetic routes. One common method involves the use of prenylation reactions to introduce the prenyl group into the molecule. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Chemical Reactions Analysis

Calopocarpin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings. Common reagents for substitution include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Calopocarpin has several scientific research applications, including:

Mechanism of Action

Calopocarpin exerts its effects by inhibiting protein synthesis and activating caspases, leading to apoptotic cell death in cancer cells. The molecular targets and pathways involved include the inhibition of ribosomal function and the activation of the caspase cascade, which ultimately leads to programmed cell death .

Comparison with Similar Compounds

Calopocarpin is similar to other compounds such as deguelin, which is an anticancer drug that inhibits DNA synthesis. this compound is unique in its ability to induce apoptotic cell death through the inhibition of protein synthesis rather than DNA synthesis. Other similar compounds include genistein and daidzein, which are isoflavones found in soybeans and share structural similarities with this compound .

Properties

IUPAC Name

(6aR,11aR)-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-11(2)3-4-12-7-15-18(9-17(12)22)23-10-16-14-6-5-13(21)8-19(14)24-20(15)16/h3,5-9,16,20-22H,4,10H2,1-2H3/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXCYFYWIZXENQ-JXFKEZNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346750
Record name Calopocarpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53802-77-0
Record name Calopocarpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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